3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzohydrazide with 3-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Often use palladium catalysts and ligands in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential lead compound for drug development.
Materials Science: Due to its unique electronic properties, the compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular pathways and targets are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
- 3-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole
- 3-(4-fluorophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole
- 3-(4-nitrophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole
These compounds share similar structural features but differ in their substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and potential applications. For instance, the bromine atom in this compound may enhance its reactivity in substitution reactions compared to its chloro or fluoro counterparts.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-3-2-4-12(9-10)15-17-14(18-19-15)11-5-7-13(16)8-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOZNLXFDLYKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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